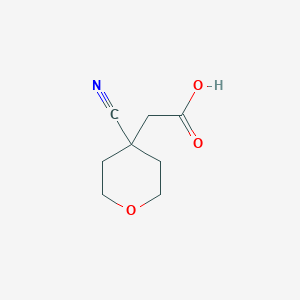![molecular formula C17H20O5 B8036286 2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B8036286.png)
2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chromane moiety fused to a cyclohexane ring, with an acetic acid group attached via an ether linkage. The presence of the spiro linkage imparts significant rigidity and distinct chemical properties to the molecule, making it of interest in various fields of research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid typically involves multiple steps:
Formation of the Chromane Core: The chromane core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Spirocyclization: The chromane intermediate is then subjected to spirocyclization with a cyclohexanone derivative. This step often requires the use of strong acids or bases to facilitate the formation of the spiro linkage.
Etherification: The resulting spiro compound is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety via an ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ether derivatives.
科学研究应用
2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its rigid spirocyclic structure can be exploited in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and inflammation.
作用机制
The mechanism by which 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the compound may inhibit enzymes involved in oxidative stress pathways or modulate receptor activity through its unique structural features. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
相似化合物的比较
Similar Compounds
2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)butyric acid: Contains a butyric acid moiety.
Uniqueness
The uniqueness of 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid lies in its specific combination of a spirocyclic chromane core with an acetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific structural features and reactivity profiles.
属性
IUPAC Name |
2-(4'-methyl-4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-11-4-6-17(7-5-11)9-14(18)13-3-2-12(8-15(13)22-17)21-10-16(19)20/h2-3,8,11H,4-7,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMZCXYHIDQALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/structure/B8036212.png)



![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8036250.png)









